Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate
Description
Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate (CAS: Not explicitly provided) is a fluorinated β-hydroxy-β-methyl amino acid ester. This compound is characterized by its stereochemical complexity, featuring a difluoromethyl group at the 4-position, a hydroxyl group at the 3-position, and a methyl ester at the carboxyl terminus. Its synthesis involves the resolution of racemic intermediates using chiral sulfonic acids (e.g., (−)-camphorsulfonic acid, CSA) to yield enantiomerically pure forms, as demonstrated in the scalable synthesis of LPC-058, a potent LpxC inhibitor for Gram-negative bacteria .
The compound’s structural uniqueness lies in the synergistic effects of fluorine substitution and hydroxyl stereochemistry, which enhance its metabolic stability and binding affinity to biological targets. Fluorine atoms improve lipophilicity and bioavailability, while the hydroxyl group contributes to hydrogen-bonding interactions critical for enzymatic inhibition .
Properties
Molecular Formula |
C6H11F2NO3 |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C6H11F2NO3/c1-6(11,5(7)8)3(9)4(10)12-2/h3,5,11H,9H2,1-2H3 |
InChI Key |
YMQYENYLWGCKGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)N)(C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis (Small Scale)
This method primarily employs chiral sulfoxides and asymmetric reactions to achieve stereochemical control.
Preparation of Chiral Difluoroacetone Derivatives:
Starting from commercially available difluoroacetone, stereoselective addition of amino groups is achieved via chiral auxiliaries or catalysts, often involving chiral sulfoxides to induce stereoselectivity.Aldol Reactions:
Transition metal/base-catalyzed aldol reactions between methyl isocyanoacetate and difluoroacetone yield intermediates with stereochemical fidelity.Cyclization and Functionalization:
Subsequent cyclization steps introduce the hydroxy group and methyl substitution at the appropriate positions, culminating in methyl ester formation.
Large-Scale Synthesis (Industrial Approach)
This method adapts the stereoselective process for bulk production, emphasizing cost reduction and process efficiency.
Preparation of Difluoroacetone:
Commercially available or synthesized via halogen exchange reactions.Aldol Reaction:
Catalyzed by copper(I) or other transition metals, methyl isocyanoacetate reacts with difluoroacetone to form an oxazoline intermediate.Hydrolysis and Functional Group Transformations:
The oxazoline is hydrolyzed under acidic conditions to yield the amino acid precursor, which is then methylated to produce the methyl ester.Final Purification:
Crude product is purified via crystallization or chromatography, with process modifications to improve yield and stereoselectivity.
The large-scale synthesis involves replacing expensive chiral auxiliaries with chiral catalysts or racemic approaches, accepting a mixture of stereoisomers that can be separated if necessary.
The overall yield on a large scale can reach approximately 88%, with process modifications reducing costs.
Data Tables Summarizing Preparation Methods
Notes and Considerations
Chiral Auxiliary Cost: The use of chiral sulfoxides or auxiliaries significantly impacts the cost and scalability. Alternative asymmetric catalysis is being explored to mitigate this.
Fluorination Step: The difluoro substitution is critical and often achieved via nucleophilic fluorination or halogen exchange reactions, requiring careful control to avoid over-fluorination or side reactions.
Purification: Stereoisomer separation remains a challenge at scale; chiral chromatography or crystallization techniques are employed post-synthesis.
Environmental and Safety Aspects: Handling fluorinated reagents and intermediates necessitates strict safety protocols due to toxicity and environmental concerns.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis to form carboxylic acid derivatives:
-
Example : Hydrolysis of methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate yields 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid .
Bromination and Coupling Reactions
The compound participates in bromination and Sonogashira coupling:
-
Bromination :
-
Coupling :
Reaction Data Table
Stereochemical Considerations
The compound exhibits stereospecific reactivity:
-
The (2S,3S)-configuration is critical for catalytic activity in cycloaddition reactions .
-
X-ray crystallography confirms the spatial arrangement of fluorine and hydroxyl groups, influencing reactivity .
Stability and Handling
Scientific Research Applications
Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Antimicrobial Agents
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Structure: Differs by replacing the 4,4-difluoro and 3-hydroxy groups with a trifluoroethylamino substituent.
- Synthesis: Prepared via alkylation of methyl (2S)-2-amino-3,3-dimethylbutanoate with trifluoroethylating agents in tetrahydrofuran .
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
Functional Analogues in Agrochemicals
Triflusulfuron Methyl Ester
- Structure : A triazine-based sulfonylurea herbicide with a trifluoroethoxy substituent.
- Function : Inhibits acetolactate synthase (ALS) in plants.
- Comparison: While both compounds contain fluorine, triflusulfuron’s triazine core and sulfonylurea linkage contrast sharply with the amino acid ester backbone of the target compound, leading to divergent biological targets .
5-Fluoro-2-amino-4,6-dichloropyrimidine
- Structure : A pyrimidine derivative with halogen substituents.
- Activity: Exhibits nitric oxide (NO) inhibition (IC₅₀ = 2 μM) in immune-activated cells, unlike the hydroxylated amino acid esters .
- Comparison : The pyrimidine ring system enables π-stacking interactions absent in the target compound, highlighting how scaffold differences dictate biological mechanisms.
Data Table: Key Properties of Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate and Analogues
Research Findings and Mechanistic Insights
- Metabolic Stability: The difluoro and hydroxyl groups in the target compound reduce oxidative metabolism, extending its half-life compared to non-fluorinated analogues .
- Target Selectivity: Unlike pyrimidine derivatives (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine), the target compound’s amino acid mimicry allows selective binding to bacterial LpxC enzymes without off-target immune modulation .
- Synthetic Challenges: The resolution of racemic intermediates for enantiopure production is more complex than the straightforward alkylation routes used for trifluoroethylamino analogues .
Biological Activity
Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate (also known as cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate) is a synthetic compound notable for its unique structural features, including amino, difluoro, and hydroxy functional groups. This article explores its biological activity, synthesizing available research findings and case studies.
The compound has a molecular formula of and a molecular weight of approximately 183.15 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Research indicates that the presence of difluoro and hydroxy groups in this compound enhances its reactivity and biological interactions. These functional groups facilitate binding to specific receptors or enzymes involved in metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. The compound's mechanism is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains. Its unique structure contributes to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
- Enzyme Inhibition : There is evidence indicating that this compound may act as an inhibitor of certain enzymes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines when tested using the MTT assay. This suggests its potential as a lead compound for further development in cancer therapy.
- Antimicrobial Testing : A study evaluating the antimicrobial activity found that the compound exhibited significant inhibitory effects against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) below 1000 μg/mL. This positions it as a candidate for further exploration in antimicrobial drug development.
Comparative Analysis
The following table compares this compound with similar compounds regarding their structural features and biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-3-hydroxy-3-methylbutanoate | Lacks difluoro groups | Reduced reactivity; lower antitumor activity |
| Methyl 2-amino-4-fluoro-3-hydroxybutanoate | Contains one fluorine atom | Altered chemical properties; moderate antimicrobial activity |
| Methyl 2-amino-4,4-difluoro-3-hydroxybutanoate | Similar structure but without methyl group | Affects steric properties; varied biological activity |
Q & A
Q. How can researchers optimize the synthesis yield of Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate?
- Methodological Answer : To enhance yield, prioritize reaction conditions such as temperature, solvent selection, and reagent stoichiometry. For example:
- Use tetrahydrofuran (THF) as a solvent for improved solubility of intermediates, as demonstrated in similar fluorinated ester syntheses .
- Employ excess trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl triflate) with a 2:1 molar ratio relative to the amine precursor to drive the reaction to completion .
- Purify the crude product via reverse-phase C18 column chromatography (acetonitrile/water gradient) to remove unreacted starting materials and byproducts .
- Monitor reaction progress using LCMS to identify optimal quenching times and minimize degradation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of 1H-NMR , 19F-NMR , and LCMS is critical:
- 1H-NMR : Focus on the α-proton adjacent to the amino group (δ ~3.8–4.0 ppm) and hydroxy proton (δ ~5.0–6.0 ppm, broad). Compare with structurally related compounds like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, where the α-proton appears at δ 3.86–3.89 ppm .
- 19F-NMR : Identify the two equivalent fluorine atoms (4,4-difluoro) as a singlet near δ -100 to -110 ppm, referencing trifluoroacetic acid as an external standard .
- LCMS : Use electrospray ionization (ESI+) to confirm the molecular ion peak ([M+H]+) and assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in diastereomer ratios observed during synthesis?
- Methodological Answer : Contradictions may arise from dynamic equilibria or epimerization during purification . To address this:
- Perform variable-temperature NMR to detect equilibrium shifts between diastereomers. For example, cooling the sample to -40°C may separate overlapping peaks .
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10) to quantify enantiomeric excess .
- Validate configurations via X-ray crystallography using SHELXL for refinement, particularly if crystalline derivatives (e.g., Schiff base analogs) can be prepared .
Q. What computational strategies are suitable for elucidating the reaction mechanism of fluorination in this compound?
- Methodological Answer : Employ density functional theory (DFT) to model key intermediates and transition states:
- Optimize geometries at the B3LYP/6-31G(d,p) level for the difluoromethylation step, focusing on the stability of the geminal difluoro intermediate .
- Calculate activation energies for hydroxy group participation in stabilizing transition states through hydrogen bonding, which may explain regioselectivity .
- Compare simulated NMR chemical shifts (e.g., using Gaussian NMR module) with experimental data to validate mechanistic pathways .
Q. How can hygroscopicity challenges be mitigated during storage and handling of this compound?
- Methodological Answer : Hygroscopicity, common in polar fluorinated compounds, can be managed by:
- Storing the compound under anhydrous conditions (argon atmosphere) in sealed vials with molecular sieves (3 Å) .
- Preparing hydrochloride salts to reduce moisture affinity, as seen in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, which exhibits improved stability .
- Using Karl Fischer titration to monitor water content pre- and post-storage, ensuring levels remain <0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
